molecular formula C20H17N3O2 B4638372 2-hydroxy-5-(naphthalen-1-yl)-1-propylpyrido[2,3-d]pyrimidin-4(1H)-one

2-hydroxy-5-(naphthalen-1-yl)-1-propylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4638372
M. Wt: 331.4 g/mol
InChI Key: GALFALBSIJKHOI-UHFFFAOYSA-N
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Description

2-hydroxy-5-(naphthalen-1-yl)-1-propylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, a naphthalene ring, and a propyl group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the cyclin-dependent kinase 2 (cdk2) enzyme . CDK2 is a crucial regulator of the cell cycle and has been implicated in various types of cancer .

Mode of Action

It’s likely that it interacts with its target, potentially cdk2, leading to inhibition of the enzyme’s activity . This inhibition could disrupt the normal cell cycle, preventing the proliferation of cancer cells .

Biochemical Pathways

The compound’s interaction with CDK2 could affect various biochemical pathways related to cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest, preventing the progression from the G1 phase to the S phase . This can result in the inhibition of cell proliferation, particularly in cancer cells .

Pharmacokinetics

Similar compounds have shown good physicochemical, safety, and adme properties . These properties can influence the compound’s bioavailability, determining how effectively it can reach its target and exert its effects.

Result of Action

The inhibition of CDK2 by this compound could lead to cell cycle arrest, preventing the proliferation of cancer cells . This could result in a decrease in tumor growth and potentially contribute to the treatment of various types of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(naphthalen-1-yl)-1-propylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(naphthalen-1-yl)-1-propylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-hydroxy-5-(naphthalen-1-yl)-1-propylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Naphthalene derivatives: Compounds with a naphthalene ring but different functional groups.

    Propyl-substituted pyrimidines: Compounds with a propyl group attached to the pyrimidine ring.

Uniqueness

2-hydroxy-5-(naphthalen-1-yl)-1-propylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

5-naphthalen-1-yl-1-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-2-12-23-18-17(19(24)22-20(23)25)16(10-11-21-18)15-9-5-7-13-6-3-4-8-14(13)15/h3-11H,2,12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALFALBSIJKHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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